モルホリン-d8 塩酸塩

説明

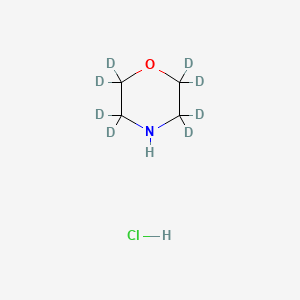

Morpholine-d8 Hydrochloride is a deuterated form of morpholine, where eight hydrogen atoms are replaced by deuterium. This compound is a colorless crystalline solid with a slight peculiar odor. It is primarily used as an isotopic marker in nuclear magnetic resonance spectroscopy due to its unique properties .

科学的研究の応用

Morpholine-d8 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy for accurate quantitative analysis.

Biology: Employed in drug metabolism and pharmacokinetic studies to trace and quantify drug molecules.

Medicine: Utilized in the development of deuterated drugs which have improved metabolic stability and pharmacokinetic profiles.

Industry: Applied in the synthesis of various morpholine derivatives used as corrosion inhibitors, surface-active agents, and organocatalysts

作用機序

Target of Action

Morpholine-d8 Hydrochloride, a derivative of Morpholine, primarily targets fungal enzymes, specifically D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi, making them a key target for antifungal drugs .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the D14 reductase and D7-D8 isomerase enzymes . This inhibition disrupts the normal sterol synthesis pathways in fungi, leading to significant changes in the composition of the fungal cytoplasmic cell membranes .

Biochemical Pathways

The inhibition of D14 reductase and D7-D8 isomerase enzymes by Morpholine-d8 Hydrochloride affects the fungal sterol synthesis pathways . This results in the depletion of ergosterol, a critical component of fungal cell membranes, and causes ignosterol to accumulate . The accumulation of ignosterol and the depletion of ergosterol disrupt the integrity and function of the fungal cell membranes .

Pharmacokinetics

It is known that the bioavailability, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its efficacy and safety .

Result of Action

The action of Morpholine-d8 Hydrochloride leads to molecular and cellular effects, primarily in fungi. The disruption of the sterol synthesis pathways and the subsequent changes in the fungal cell membranes can inhibit cell multiplication and ultimately cause fungal cell death .

Action Environment

The action, efficacy, and stability of Morpholine-d8 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the pH, temperature, and presence of other substances in the environment . Proper handling and disposal of Morpholine-d8 Hydrochloride are crucial to minimize its environmental impact .

準備方法

Synthetic Routes and Reaction Conditions: Morpholine-d8 Hydrochloride is synthesized by reacting morpholine with deuterated aluminum, followed by a reaction with hydrochloric acid. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent contamination and ensure high purity .

Industrial Production Methods: Industrial production of Morpholine-d8 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and yield. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Morpholine-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form morpholine N-oxide.

Reduction: It can be reduced back to morpholine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Morpholine N-oxide.

Reduction: Morpholine.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

類似化合物との比較

Morpholine: The non-deuterated form, commonly used in organic synthesis and industrial applications.

Piperidine: Another secondary amine with similar chemical properties but different applications.

Tetrahydrofuran: An ether with a similar ring structure but different reactivity and uses

Uniqueness: Morpholine-d8 Hydrochloride is unique due to its deuterium content, which makes it an invaluable tool in nuclear magnetic resonance spectroscopy. Its ability to provide distinct signals without interfering with the sample being analyzed sets it apart from other similar compounds .

生物活性

Morpholine-d8 hydrochloride is a deuterated form of morpholine hydrochloride, where eight hydrogen atoms are replaced by deuterium. This isotopic substitution provides unique properties that make it valuable in various scientific applications, particularly in mass spectrometry. The compound's biological activity has garnered attention due to its interactions with various biomolecules, enzymes, and its potential therapeutic applications.

Biological Activity Overview

Morpholine-d8 hydrochloride exhibits significant biological activity, particularly as an inhibitor of enzymes involved in various biochemical pathways. Its interactions can lead to alterations in cellular processes, making it relevant in fields like pharmacology and biochemistry.

- Enzyme Inhibition : Morpholine-d8 has been shown to inhibit key enzymes such as succinate dehydrogenase, which is crucial for cellular respiration. This inhibition affects the conversion of succinate to fumarate, disrupting the citric acid cycle and energy production within cells.

- Fungal Enzyme Targeting : Similar to its parent compound, morpholine, morpholine-d8 is effective against fungal enzymes like D14 reductase and D7-D8 isomerase. These enzymes are vital for sterol synthesis in fungi, and their inhibition can lead to compromised cell membrane integrity and viability.

- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors related to mood disorders and neurodegenerative diseases. For instance, they may influence pathways associated with Parkinson’s disease and Alzheimer's disease by targeting specific receptors and enzymes involved in these conditions .

1. Anticancer Activity

A study investigated the antiproliferative effects of morpholine derivatives against human ovarian cancer cell lines (A2780 and A2780cis). The results demonstrated significant cytotoxicity, suggesting that morpholine-d8 may play a role in cancer therapy by inhibiting tumor growth through enzyme interaction .

2. Antibacterial Properties

Research on morpholine derivatives indicated their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship studies revealed that modifications in the morpholine ring could enhance antimicrobial efficacy .

Data Table: Biological Activities of Morpholine-d8 Hydrochloride

Pharmacokinetics and Metabolism

Morpholine-d8 hydrochloride is metabolized through pathways involving morpholine monooxygenase, which catalyzes its conversion into various metabolites. The presence of deuterium alters the metabolic profile compared to non-deuterated morpholine, impacting its pharmacokinetic properties.

Transport and Distribution

The compound's small size and polar nature facilitate its diffusion across cell membranes. Studies indicate that morpholine-d8 tends to accumulate in specific cellular organelles such as lysosomes and mitochondria, which may influence its biological effects.

Temporal Effects

Research shows that the stability of morpholine-d8 hydrochloride under laboratory conditions allows for consistent results over time. Its degradation rates are critical for understanding its long-term effects on cellular functions.

特性

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-PHHTYKMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678651 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107650-56-5 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。